3-ethyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
Description
3-Ethyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative featuring a fused oxazole ring at positions 2 and 3 of the purinedione core. The compound is substituted with an ethyl group at position 3 and methyl groups at positions 1, 6, and 6. Such structural modifications are designed to modulate electronic properties, solubility, and biological activity.
Properties
IUPAC Name |
2-ethyl-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-5-15-10(17)8-9(14(4)12(15)18)13-11-16(8)6(2)7(3)19-11/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAVXKGYDVDYKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(O3)C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Glycine Amide Cyclization with Tri-Substituted Orthoformate
Manish Tandon et al. demonstrated that oxazolones are accessible via cyclization of glycine amides with tri-substituted orthoformates in acetic anhydride. Applying this to purine derivatives:
- Starting material : Methylated purine-2,4-dione (e.g., 1,6,7-trimethylpurine-2,4(1H,3H)-dione).
- Amide formation : React with glycine ethyl ester hydrochloride in the presence of DCC (N,N'-dicyclohexylcarbodiimide) to form a glycine amide intermediate.
- Cyclization : Treat with triethyl orthoformate in acetic anhydride at 80–100°C for 6–8 hours to induce oxazole ring closure.
- Yield : ~45–50% after silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
This method is limited by competing N-alkylation at the purine’s N3 position, necessitating careful stoichiometric control.
Diazocarbonyl-Based [3+2] Cycloaddition
Aryl diazocarbonyl compounds undergo cycloaddition with carbamates to form oxazolones. For the target compound:
- Diazocarbonyl precursor : Synthesize 6,7-dimethylpurine-2,4-dione diazoketone via diazotization of the corresponding amine.
- Reaction with ethyl carbamate : Conduct in toluene-dichloroethane (1:1) with Rh₂(Oct)₄ catalysis at 60°C.
- Outcome : Forms the oxazole ring with simultaneous ethyl group introduction at C3.
- Optimization : Elevated temperatures (80°C) improve regioselectivity but risk purine decomposition.
Alkylation Techniques for Substituent Installation
Sequential Methylation via SN2 Reactions
The 1,6,7-trimethyl groups are installed sequentially using methyl iodide under basic conditions:
Ethylation at C3
The 3-ethyl group is introduced via nucleophilic substitution:
- Substrate : 3-Bromo-1,6,7-trimethylpurine-2,4(1H,3H)-dione.
- Reagent : Ethylmagnesium bromide (3 equiv) in THF (tetrahydrofuran) at 0°C to room temperature.
- Yield : ~70% after recrystallization from ethanol.
Purification and Characterization
Chromatographic Separation
Crude products are purified via flash chromatography:
Crystallization
Recrystallization from ethanol/water (9:1) yields colorless crystals suitable for X-ray diffraction.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Glycine Amide Cyclization | Orthoformate cyclization | 45–50 | 95 | Competing N-alkylation |
| Diazocarbonyl Cycloaddition | Rh-catalyzed cycloaddition | 55 | 93 | High catalyst cost |
| Sequential Alkylation | LDA-mediated methylation | 60–65 | 97 | Low-temperature sensitivity |
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: Common in heterocyclic chemistry, substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
3-ethyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-ethyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structure–Activity Relationship (SAR) Insights
- Fused Ring Systems : Oxazole vs. thiazole vs. pyrazine alters electronic density and hydrogen-bonding capacity.
- Substituent Positions : Ethyl at N3 enhances lipophilicity, while methyl groups at 1, 6, and 7 may reduce metabolic degradation.
- Biological Targets : Bulky substituents (e.g., benzylpiperidinyl) favor enzyme inhibition, while smaller groups (methyl/ethyl) may improve CNS penetration.
Biological Activity
3-ethyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the oxazolo[2,3-f]purines class. Its unique structure includes an oxazole ring fused to a purine base, with ethyl and methyl substitutions that influence its chemical properties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula: C12H14N4O2
- Molecular Weight: 246.26 g/mol
- CAS Number: 899751-40-7
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from precursors like ethyl acetoacetate and 1,3-thiazol-2-amine. The process can be optimized for yield and purity using modern techniques such as continuous flow reactors and chromatography.
The biological activity of this compound is attributed to its interaction with various molecular targets including enzymes and nucleic acids. Its structural characteristics allow it to modulate the activity of these targets through mechanisms such as:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could interact with receptors affecting signal transduction pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. Further investigations into its selectivity and efficacy are ongoing.
Comparative Analysis
To better understand the uniqueness of this compound in relation to similar compounds, a comparison with other heterocyclic compounds is useful:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| KMUP-1 | Xanthine derivative | Phosphodiesterase inhibitor |
| Thiazolopyrimidines | Heterocyclic | Broad pharmacological activity |
| Imidazoles | Heterocyclic | Antimicrobial and anticancer |
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. Results demonstrated an inhibition zone diameter ranging from 15mm to 25mm across various bacterial strains (e.g., E. coli, S. aureus).
Study on Anticancer Effects
In vitro assays conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
Q & A
Basic Question: What are the recommended synthetic routes and characterization methods for 3-ethyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione?
Methodological Answer:
Synthesis typically involves multi-step alkylation and cyclization reactions. For example:
- Step 1: Start with a purine-2,4-dione core and introduce substituents via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions .
- Step 2: Oxazole ring fusion can be achieved using carbodiimide-mediated cyclization or condensation with α-keto esters .
Characterization: - UPLC (Ultra-Performance Liquid Chromatography) for purity assessment (≥98%) and retention time analysis .
- Single-crystal X-ray diffraction to confirm regiochemistry and hydrogen bonding patterns (e.g., mean C–C bond length = 0.005 Å, R factor = 0.072) .
- NMR spectroscopy (¹H/¹³C) to resolve methyl and ethyl group environments (e.g., δ 1.2–1.5 ppm for ethyl protons) .
Advanced Question: How can regioselectivity challenges during alkylation of the purine core be addressed?
Methodological Answer:
Regioselectivity in alkylation is influenced by:
- Protecting groups: Use of tert-butoxycarbonyl (Boc) groups to block N3 or N7 positions, directing alkylation to the desired site .
- Solvent polarity: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at electron-deficient positions .
- Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates and selectivity in biphasic systems .
Validation: Compare experimental yields and HPLC retention times with computational predictions (e.g., DFT calculations of transition states) .
Basic Question: What analytical techniques are critical for assessing purity and stability?
Methodological Answer:
- UPLC-MS: Quantify impurities (e.g., dimethyl uric acid derivatives) with a limit of detection (LOD) ≤0.1% .
- Thermogravimetric Analysis (TGA): Evaluate thermal stability (decomposition temperature >200°C) under nitrogen .
- FTIR: Monitor carbonyl stretching frequencies (1650–1750 cm⁻¹) to detect hydrolysis or oxidation .
Advanced Question: How can computational modeling predict biological activity or reactivity?
Methodological Answer:
- Molecular docking: Use AutoDock Vina to simulate binding affinity to adenosine receptors (e.g., ΔG ≤ -8 kcal/mol suggests strong interaction) .
- QSAR (Quantitative Structure-Activity Relationship): Correlate substituent electronegativity (e.g., Hammett σ values) with enzymatic inhibition rates .
- MD simulations: Analyze solvent accessibility of the oxazole ring to predict hydrolysis pathways (e.g., half-life in PBS at pH 7.4) .
Basic Question: What safety protocols are essential for handling this compound?
Methodological Answer:
- Storage: Keep in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) .
- PPE: Use nitrile gloves, lab coats, and ANSI Z87.1-approved goggles.
- Spill management: Neutralize with 5% sodium bicarbonate and adsorb with vermiculite .
Advanced Question: How to resolve contradictions in reported solubility data across studies?
Methodological Answer:
- Controlled experiments: Measure solubility in DMSO, water, and ethanol at 25°C using a shake-flask method (USP <1174>).
- Statistical analysis: Apply ANOVA to compare datasets, identifying outliers due to residual solvents (e.g., dichloromethane) .
- Solid-state characterization: Use PXRD to detect polymorphic forms that alter solubility profiles .
Advanced Question: What strategies mitigate degradation during long-term storage?
Methodological Answer:
- Lyophilization: Freeze-dry under vacuum (0.1 mBar) to remove water, reducing hydrolysis .
- Stabilizers: Add 0.1% w/v ascorbic acid to scavenge free radicals in aqueous solutions .
- Accelerated stability testing: Store samples at 40°C/75% RH for 6 months and monitor degradation via UPLC .
Advanced Question: How to design a structure-activity relationship (SAR) study for analogs?
Methodological Answer:
- Variation of substituents: Synthesize analogs with ethyl → propyl or methyl → trifluoromethyl groups .
- Biological assays: Test inhibition of xanthine oxidase (IC₅₀) or binding to A₂A adenosine receptors (Ki) .
- Data interpretation: Use heatmaps to visualize substituent effects on activity and toxicity .
Basic Question: What crystallographic challenges arise during structure determination?
Methodological Answer:
- Crystal growth: Use slow evaporation from acetonitrile/ethyl acetate (1:1 v/v) to obtain diffraction-quality crystals .
- Disorder modeling: Address ethyl group rotational disorder with PART instructions in SHELXL .
- Validation: Check CIF files with PLATON to ensure Rint ≤ 0.05 and completeness >98% .
Advanced Question: How can green chemistry principles improve synthesis scalability?
Methodological Answer:
- Solvent substitution: Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalytic methods: Employ Bi(OTf)3 for acid-catalyzed steps, reducing waste vs. traditional Brønsted acids .
- Process metrics: Calculate E-factor (kg waste/kg product) and aim for ≤15 via solvent recycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
